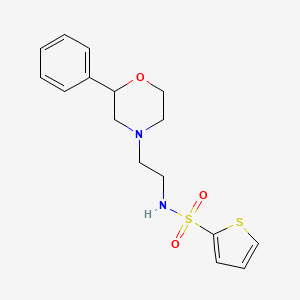

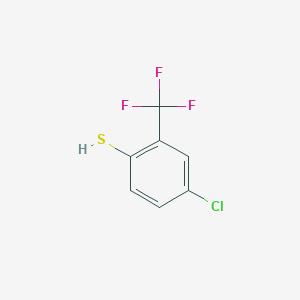

![molecular formula C18H22N2O4 B2560681 Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate CAS No. 1210639-31-8](/img/structure/B2560681.png)

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate, also known as MCCME, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Applications De Recherche Scientifique

Anticoagulant Synthesis:

As a chiral precursor for the anticoagulant Edoxaban , (S)-3-cyclohexene-1-carboxylic acid plays a crucial role. Edoxaban, developed by Daiichi Sankyo, is an oral anticoagulant recommended for patients with non-valvular atrial fibrillation. Compared to Warfarin, Edoxaban exhibits similar therapeutic effects but with a lower incidence of bleeding events and cardiovascular deaths .

Organic Synthesis:

Methyl (S)-3-cyclohexene-1-carboxylate serves as a bioactive precursor in organic synthesis. Its pharmacological activities include antifungal and antihypertensive properties, making it valuable for drug development .

Enantioselective Biocatalysis:

Efficient asymmetric resolution of racemic methyl 3-cyclohexene-1-carboxylate can be achieved using engineered enzymes. Rational design of the E. coli esterase BioH led to a positive mutant (Mu3) with improved S-enantioselectivity. This mutant hydrolyzes the substrate with an enantiomeric excess of 70.9%, compared to 32.3% for the wild type .

Chiral Separation:

(S)-3-cyclohexene-1-carboxylic acid can be obtained by separating racemic 3-cyclohexene-1-carboxylic acid using diastereoisomer resolution methods. Chiral phenylethylamine serves as a resolving agent, allowing separation based on differences in diastereomer solubility .

Catalyst Development:

Methyl benzoate compounds, including methyl (S)-3-cyclohexene-1-carboxylate, are prepared by reacting benzoic acids with methanol using acidic catalysts. Exploring solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of these reactions .

Propriétés

IUPAC Name |

methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-20(18(13-19)9-4-3-5-10-18)16(21)12-24-15-8-6-7-14(11-15)17(22)23-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRYBDJDKBSRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC=CC(=C1)C(=O)OC)C2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2560600.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2560609.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2560619.png)